molecular formula C10H9BrFNO B3075150 1-(3-Bromo-2-fluorobenzoyl)azetidine CAS No. 1026796-68-8

1-(3-Bromo-2-fluorobenzoyl)azetidine

Cat. No. B3075150
CAS RN: 1026796-68-8
M. Wt: 258.09 g/mol
InChI Key: QQDBZGHSNBFBLU-UHFFFAOYSA-N
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Description

“1-(3-Bromo-2-fluorobenzoyl)azetidine” is a chemical compound that is used in various fields of scientific research and industry. It is available for purchase from various suppliers .


Synthesis Analysis

Azetidines, including “1-(3-Bromo-2-fluorobenzoyl)azetidine”, can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .


Molecular Structure Analysis

The molecular structure of azetidines, including “1-(3-Bromo-2-fluorobenzoyl)azetidine”, is driven by the ring strain of approximately 25.4 kcal/mol . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Antibacterial Activity : A study demonstrated the synthesis of fluoroquinolones by introducing azetidine derivatives into the C7 position of a quinolone nucleus. Some of these compounds showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).

Role in Sphingosine-1-Phosphate Receptor Agonism

  • S1P1 Agonist with Minimal Activity at S1P3 : Another study optimized a benzofuranyl S1P1 agonist lead compound, leading to the discovery of a potent S1P1 agonist with minimal activity at S1P3. This compound significantly reduced blood lymphocyte counts and attenuated a delayed type hypersensitivity response (Lanman et al., 2011).

Beta-lactamase Inhibition

  • Beta-Lactamase Inhibitors : Research on the synthesis and beta-lactamase inhibitory properties of various compounds revealed that specific derivatives were potent beta-lactamase inhibitors in vitro against different bacterial strains, highlighting their potential in antibiotic resistance management (Gottstein et al., 1982).

Effect on Ion Uptake and Release in Plants

  • Ion Transport in Barley Roots : A study using azetidine 2-carboxylic acid, an analog of proline, investigated the relationship between protein synthesis and ion transport in barley. The research suggested that azetidine was acting on the process of release from symplast to the xylem (Pitman et al., 1977).

Dopaminergic Antagonism

  • Dopamine Antagonist : Azetidine derivatives were evaluated for their potency as dopaminergic antagonists. Specific derivatives showed promising activity as D2 and D4 antagonists, indicating potential applications in neuropsychiatric disorders (Metkar et al., 2013).

Safety and Hazards

“1-(3-Bromo-2-fluorobenzoyl)azetidine” should be handled with care. Similar compounds, such as 4-Bromo-2-fluorobenzoyl chloride, are known to cause severe skin burns and eye damage . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

Future Directions

Azetidines, including “1-(3-Bromo-2-fluorobenzoyl)azetidine”, have attracted major attention in organic synthesis due to their unique properties . Future research directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDBZGHSNBFBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704043
Record name (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-fluorobenzoyl)azetidine

CAS RN

1026796-68-8
Record name (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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